molecular formula C9H4BrNO B13318360 5-Bromo-1-benzofuran-7-carbonitrile

5-Bromo-1-benzofuran-7-carbonitrile

Cat. No.: B13318360
M. Wt: 222.04 g/mol
InChI Key: OOAXNWDVRJQAJK-UHFFFAOYSA-N
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Description

5-Bromo-1-benzofuran-7-carbonitrile: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of a bromine atom at the 5th position and a nitrile group at the 7th position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-benzofuran-7-carbonitrile typically involves the bromination of benzofuran derivatives followed by the introduction of the nitrile group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-1-benzofuran-7-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-1-benzofuran-7-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, benzofuran derivatives are studied for their potential as enzyme inhibitors, receptor modulators, and bioactive agents. This compound may be explored for its interactions with biological targets .

Medicine: Benzofuran derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit anticancer, antiviral, and antimicrobial activities .

Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science applications .

Mechanism of Action

The mechanism of action of 5-Bromo-1-benzofuran-7-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups contribute to its reactivity and binding affinity. The compound may act by inhibiting enzymes, modulating receptors, or interacting with nucleic acids. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

  • 5-Bromo-2-benzofuran-1-carbonitrile
  • 5-Bromo-3-benzofuran-1-carbonitrile
  • 5-Bromo-4-benzofuran-1-carbonitrile

Comparison: 5-Bromo-1-benzofuran-7-carbonitrile is unique due to the specific positioning of the bromine and nitrile groups, which influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H4BrNO

Molecular Weight

222.04 g/mol

IUPAC Name

5-bromo-1-benzofuran-7-carbonitrile

InChI

InChI=1S/C9H4BrNO/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h1-4H

InChI Key

OOAXNWDVRJQAJK-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=C(C=C21)Br)C#N

Origin of Product

United States

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